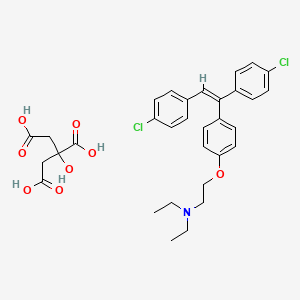

Deschloro-4,4'-dichloro Clomiphene Citrate(E/Z Mixture)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Deschloro-4,4’-dichloro Clomiphene Citrate(E/Z Mixture) is a pharmaceutical reference standard and impurity reference material . It has a molecular formula of C26 H27 Cl2 N O . C6 H8 O7 and a molecular weight of 632.53 . The compound belongs to the Clomiphene Citrate API family .

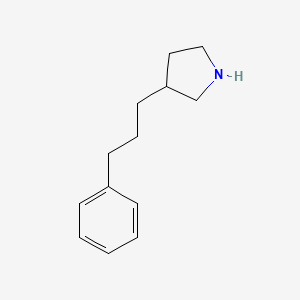

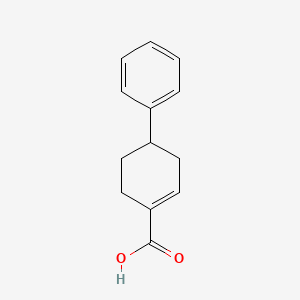

Molecular Structure Analysis

The molecular structure of Deschloro-4,4’-dichloro Clomiphene Citrate(E/Z Mixture) is represented by the formula C26 H27 Cl2 N O . C6 H8 O7 . This indicates that the compound is composed of 26 carbon atoms, 27 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom, along with a citrate ion (C6 H8 O7).Scientific Research Applications

- Brassinosteroids (BRs) are essential phytohormones that regulate plant growth and development. The compound DTXSID60747520 has been investigated as a potent inhibitor of brassinosteroid biosynthesis .

- DTXSID60747520 shares structural similarities with organotin derivatives. These compounds have been synthesized and studied for their biological activities .

- While not directly studied, the compound’s aromatic structure could be relevant in organic synthesis. For instance, it might serve as a precursor in Diels–Alder reactions .

Brassinosteroid Biosynthesis Inhibition

Organotin Derivatives

Diels–Alder Reactions

Safety and Hazards

Mechanism of Action

Target of Action

Given that it is a derivative of clomiphene citrate, it is likely to interact with estrogen receptors, similar to its parent compound .

Mode of Action

Based on its structural similarity to clomiphene citrate, it may act as a selective estrogen receptor modulator .

Biochemical Pathways

As a potential selective estrogen receptor modulator, it could influence pathways related to estrogen signaling .

Pharmacokinetics

These properties would be crucial in determining the bioavailability of the compound .

Result of Action

If it acts similarly to clomiphene citrate, it could potentially have effects on estrogen-responsive tissues .

Action Environment

Such factors could include temperature, pH, and the presence of other compounds .

properties

IUPAC Name |

2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)17-18-30-25-15-9-22(10-16-25)26(21-7-13-24(28)14-8-21)19-20-5-11-23(27)12-6-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19H,3-4,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-19-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWQEUHCTXAKDS-XDUZALLESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35Cl2NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747520 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117884-83-0 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)

![1-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586071.png)

![(3AR,6aS)-tetrahydro-1H-furo[3,4-d]imidazol-2(3H)-one](/img/structure/B586072.png)

![5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B586077.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone](/img/structure/B586081.png)